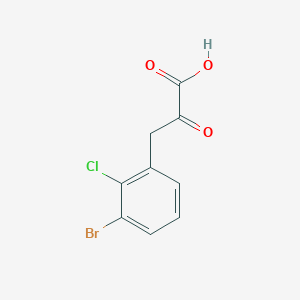
2-Phenylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthiazole-5-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 2-position and a carboxamide group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carboxamide typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of pyridine. This reaction yields 4-hydroxy-2-phenylthiazole-5-carboxamide, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylthiazole-5-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 atom of the thiazole ring is prone to electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The C-2 atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like DDQ and chloranil can be used to oxidize thiazole derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Substitution: Reagents like thiourea and substituted thioamides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield various substituted thiazole derivatives .
Applications De Recherche Scientifique
2-Phenylthiazole-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylthiazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Phenylthiazole-5-carboxamide can be compared with other thiazole derivatives:
Propriétés
Formule moléculaire |
C10H8N2OS |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Clé InChI |
HOYUHRKSMCXVCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)






![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)





